molecular formula C21H26N2O3 B267567 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide

4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide

Cat. No. B267567
M. Wt: 354.4 g/mol
InChI Key: SLJXRIJAKQWTKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide, also known as IBPB, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to exhibit various biochemical and physiological effects.

Scientific Research Applications

4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide has also been found to exhibit antifungal activity against Candida albicans and Aspergillus fumigatus. Additionally, 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide has been studied for its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide is not fully understood. However, it has been suggested that 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression. Inhibition of HDAC activity can lead to changes in gene expression and ultimately, cell death. 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide has also been found to inhibit the activity of the fungal enzyme glucosamine-6-phosphate synthase, which is involved in the synthesis of chitin, a component of the fungal cell wall.
Biochemical and Physiological Effects
4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide has also been found to inhibit the growth and invasion of cancer cells. Additionally, 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its potential as a novel anticancer agent. 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide has been found to exhibit activity against various cancer cell lines, which makes it a promising candidate for further study. Additionally, 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide has been found to exhibit antifungal activity, which could be useful in the development of new antifungal agents. However, one of the limitations of using 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide.

Future Directions

There are several future directions for the study of 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide. One direction is the development of 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide as a novel anticancer agent. Further studies are needed to determine the efficacy of 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide in animal models of cancer. Additionally, the mechanism of action of 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide needs to be further elucidated. Another direction is the development of 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide as an antifungal agent. Further studies are needed to determine the efficacy of 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide against a wider range of fungal species. Finally, the toxicity profile of 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide needs to be further studied to determine its safety for use in humans.
Conclusion
In conclusion, 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide is a compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer and antifungal activity, as well as anti-inflammatory activity. 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide has the potential to be developed as a novel anticancer and antifungal agent. However, further studies are needed to determine its efficacy and toxicity profile.

Synthesis Methods

The synthesis of 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide involves the reaction between 4-amino-N-(4-isobutoxyphenyl)benzamide and isobutyryl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain pure 4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide.

properties

Product Name

4-isobutoxy-N-[4-(isobutyrylamino)phenyl]benzamide

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-(2-methylpropanoylamino)phenyl]-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C21H26N2O3/c1-14(2)13-26-19-11-5-16(6-12-19)21(25)23-18-9-7-17(8-10-18)22-20(24)15(3)4/h5-12,14-15H,13H2,1-4H3,(H,22,24)(H,23,25)

InChI Key

SLJXRIJAKQWTKR-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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